Rh2(S-TCPTAD)4
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Overview
Description
Rh2(S-TCPTAD)4, also known as Davies dirhodium catalyst, is a dirhodium complex with the empirical formula C80H64Cl16N4O16Rh2 and a molecular weight of 2110.44 g/mol . This compound is notable for its ability to form carbon-carbon bonds at the most accessible tertiary carbon-hydrogen position with control of both regioselectivity and absolute configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rh2(S-TCPTAD)4 is synthesized through the reaction of rhodium(II) acetate dimer with the corresponding carboxylate ligands under controlled conditions . The reaction typically involves the use of solvents such as dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions
Rh2(S-TCPTAD)4 undergoes various types of reactions, including:
Cyclopropanation: The rhodium-catalyzed reaction of electron-deficient alkenes with substituted aryldiazoacetates and vinyldiazoacetates results in highly stereoselective cyclopropanations.
C-H Functionalization: This compound can perform site-selective and stereoselective functionalization of non-activated tertiary carbon-hydrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryldiazoacetates, vinyldiazoacetates, and esters . The reactions are typically carried out under mild conditions with the use of solvents such as dichloromethane or toluene .
Major Products
The major products formed from reactions involving this compound include tertiary alcohols and cyclopropane derivatives .
Scientific Research Applications
Rh2(S-TCPTAD)4 has a wide range of scientific research applications, including:
Mechanism of Action
Rh2(S-TCPTAD)4 exerts its effects through the formation of carbon-carbon bonds at the most accessible tertiary carbon-hydrogen position . The compound controls both regioselectivity and absolute configuration, allowing for precise functionalization of target molecules . The molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the formation of carbene intermediates .
Comparison with Similar Compounds
Similar Compounds
Rh2(S-PTAD)4: This compound is also a chiral rhodium(II) dimer developed for asymmetric carbene and nitrene reactions.
Rh2(R-TCPTAD)4: Another dirhodium catalyst with similar applications in asymmetric synthesis.
Rh2(R-p-Ph-TPCP)4: A related dirhodium catalyst used for regioselective and stereoselective functionalization.
Uniqueness
Rh2(S-TCPTAD)4 is unique in its ability to form carbon-carbon bonds at the most accessible tertiary carbon-hydrogen position with high control of regioselectivity and absolute configuration . This makes it particularly valuable for the synthesis of complex organic molecules with precise functionalization .
Properties
Molecular Formula |
C80H64Cl16N4O16Rh2 |
---|---|
Molecular Weight |
2110.4 g/mol |
IUPAC Name |
(2S)-2-(1-adamantyl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |
InChI |
InChI=1S/4C20H17Cl4NO4.2Rh/c4*21-12-10-11(13(22)15(24)14(12)23)18(27)25(17(10)26)16(19(28)29)20-4-7-1-8(5-20)3-9(2-7)6-20;;/h4*7-9,16H,1-6H2,(H,28,29);;/q;;;;2*+2/p-4/t4*7?,8?,9?,16-,20?;;/m1111../s1 |
InChI Key |
JFDVMHNQOYVSDK-WONUOBKJSA-J |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Origin of Product |
United States |
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